Bran absolute

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bran absolute is a natural extract derived from the bran of wheat (Triticum aestivum). It is primarily used in the perfumery industry due to its rich, warm, and nutty aroma with subtle hints of toasted grains and a slightly sweet undertone . The compound is known for its ability to soften intense florals, add warmth to citrus, and enhance gourmand creations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bran absolute is typically obtained through solvent extraction. The process involves the following steps :

Collection of Bran: Bran is collected as a by-product during the milling of wheat grains.

Solvent Extraction: The bran is introduced into an extraction tank filled with hexane. The extraction process lasts a few hours.

Evaporation and Filtration: The solvent is evaporated and recycled, leaving behind a concrete. This concrete is then diluted in ethanol and subjected to glazing to precipitate the waxes, which are removed by filtration.

Final Product: After the solvent is evaporated, the absolute is collected.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar solvent extraction method but on a larger scale. The process is optimized for efficiency and yield, ensuring that the final product meets the required standards for use in perfumery and other applications .

Chemical Reactions Analysis

Types of Reactions

Bran absolute can undergo various chemical reactions, including:

Oxidation: Exposure to air can lead to the oxidation of some of its components, altering its aroma profile.

Reduction: Certain components can be reduced under specific conditions, although this is less common.

Substitution: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions

Oxidation: Oxygen or ozone in the presence of light or heat.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium.

Substitution: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes and ketones, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

Bran absolute has several scientific research applications, including:

Chemistry: Used as a reference material in the study of natural extracts and their chemical properties.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic benefits, particularly in aromatherapy.

Industry: Utilized in the formulation of perfumes, cosmetics, and flavorings

Mechanism of Action

The mechanism of action of bran absolute is primarily related to its aromatic compounds. These compounds interact with olfactory receptors in the nose, triggering a sensory response that is perceived as a pleasant aroma. Additionally, some components of this compound may have biological activity, such as antimicrobial or antioxidant effects, which are mediated through interactions with cellular targets and pathways .

Comparison with Similar Compounds

Bran absolute can be compared with other natural absolutes such as:

Wheat Germ Absolute: Derived from the germ of wheat, it has a different aroma profile and chemical composition.

Oat Absolute: Extracted from oats, it has a milder and more subdued aroma compared to this compound.

Rice this compound: Obtained from rice bran, it has a unique aroma and is used in different applications.

This compound is unique due to its rich, warm, and nutty aroma, which makes it particularly valuable in perfumery .

Biological Activity

Bran absolute, derived from various types of bran such as wheat and sorghum, is recognized for its rich composition of bioactive compounds, which contribute to its significant biological activities. This article delves into the biological activity of this compound, focusing on its antioxidant properties, antimicrobial effects, and potential health benefits, supported by data tables and relevant case studies.

Composition of this compound

Bran is a byproduct of cereal grain milling and is composed of various bioactive compounds including phenolics, flavonoids, dietary fibers, and antioxidants. The specific composition can vary depending on the type of bran and the extraction methods used.

Key Bioactive Compounds in Bran

| Compound Type | Example Compounds | Health Benefits |

|---|---|---|

| Phenolic Compounds | Ferulic acid, Coumarins | Antioxidant, anti-inflammatory |

| Flavonoids | Luteolin, Apigenin | Antioxidant, cardioprotective |

| Dietary Fiber | Arabinoxylans | Digestive health, cholesterol reduction |

| Antioxidants | Tocopherols | Cellular protection from oxidative stress |

Antioxidant Activity

The antioxidant capacity of this compound has been extensively studied. Various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are commonly used to evaluate this activity.

Antioxidant Activity Results

Studies have shown that wheat bran extracts exhibit significant antioxidant activity:

- DPPH Scavenging Activity : Wheat bran extracts demonstrated a scavenging ability ranging from 50% to 88% , depending on the extraction method and solvent used.

- ABTS Radical Scavenging : The average ABTS radical scavenging activity was found to be around 142 μmol TE/g for wheat bran extracts .

Table: Antioxidant Activity Comparison

| Extraction Method | DPPH Scavenging (%) | ABTS Scavenging (μmol TE/g) |

|---|---|---|

| Methanol Extract | 70% | 150 |

| Ethanol Extract | 75% | 142 |

| Water Extract | 50% | 120 |

Antimicrobial Activity

This compound has also shown promising antimicrobial properties against common pathogens. Studies indicate that extracts from sorghum bran exhibit significant antibacterial activity against bacteria such as Staphylococcus aureus and Salmonella spp..

Case Study: Antimicrobial Effects

A study conducted on sorghum bran extracted with different solvents revealed that:

- Methanol Extract : Showed the highest antibacterial activity with a minimum inhibitory concentration (MIC) of 0.5 mg/mL against E. coli.

- Water Extract : Demonstrated moderate activity with an MIC of 1.5 mg/mL against the same pathogen .

Health Benefits

The consumption of this compound is linked to various health benefits:

- Digestive Health : The high fiber content promotes healthy digestion and regular bowel movements.

- Cholesterol Reduction : Soluble fibers in bran can help lower cholesterol levels.

- Blood Sugar Control : Bran may improve glycemic control due to its low glycemic index.

Properties

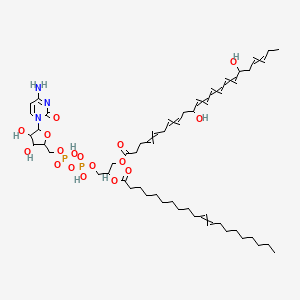

Molecular Formula |

C54H87N3O17P2 |

|---|---|

Molecular Weight |

1112.2 g/mol |

IUPAC Name |

[3-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-icos-11-enoyloxypropyl] 10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoate |

InChI |

InChI=1S/C54H87N3O17P2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-24-32-38-50(61)72-46(41-69-49(60)37-31-23-21-20-22-28-34-45(59)36-30-26-25-29-35-44(58)33-27-6-4-2)42-70-75(65,66)74-76(67,68)71-43-47-51(62)52(63)53(73-47)57-40-39-48(55)56-54(57)64/h6,12-13,21-23,25-30,35-36,39-40,44-47,51-53,58-59,62-63H,3-5,7-11,14-20,24,31-34,37-38,41-43H2,1-2H3,(H,65,66)(H,67,68)(H2,55,56,64) |

InChI Key |

VQGJMXSMLBLMRW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCC(=O)OC(COC(=O)CCC=CCC=CCC(C=CC=CC=CC(CC=CCC)O)O)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.